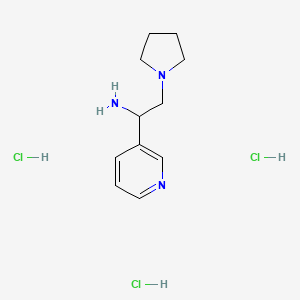
1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a pyridine ring and a pyrrolidine ring, connected via an ethanamine chain. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride typically involves the following steps:
Formation of the Ethanamine Chain: The initial step involves the formation of the ethanamine chain, which can be achieved through the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Quality Control: Implementing stringent quality control measures to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction.
Pathways Involved: It modulates pathways related to neurotransmission, leading to altered neuronal activity and potential therapeutic effects.
Comparison with Similar Compounds
1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride can be compared with similar compounds such as:
1-(Pyridin-3-yl)ethan-1-one: A simpler analog with a ketone group instead of the ethanamine chain.
3-(Piperidin-1-ylmethyl)pyridine: A compound with a similar pyridine ring but different substituents.
Uniqueness:
Structural Complexity: The presence of both pyridine and pyrrolidine rings connected via an ethanamine chain makes it structurally unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.
Properties
Molecular Formula |
C11H20Cl3N3 |
|---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
1-pyridin-3-yl-2-pyrrolidin-1-ylethanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-11(9-14-6-1-2-7-14)10-4-3-5-13-8-10;;;/h3-5,8,11H,1-2,6-7,9,12H2;3*1H |
InChI Key |
RHAFLYZLYQLIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CN=CC=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


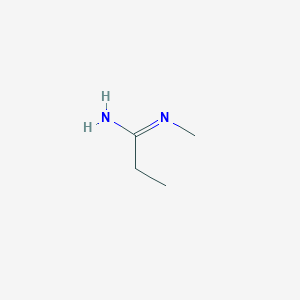
![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
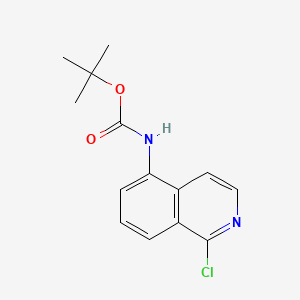
![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
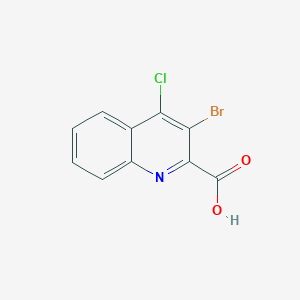
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
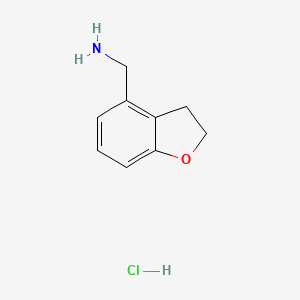
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)

![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
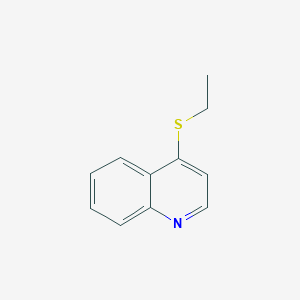

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
